![molecular formula C17H14BrFN2O2 B2801139 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione CAS No. 355134-73-5](/img/structure/B2801139.png)
1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C17H14BrFN2O2 . It has a molecular weight of 377.21 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Specific synthesis methods for this compound were not found in the available resources.Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione” consists of a pyrrolidine-2,5-dione ring attached to a 4-bromophenyl group and a 4-fluorobenzyl group . Further structural analysis was not found in the available resources.Physical And Chemical Properties Analysis
The predicted boiling point of “1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione” is 575.4±50.0 °C, and its predicted density is 1.57±0.1 g/cm3 . The predicted pKa value is 4.89±0.20 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione is a compound that belongs to a class of organic compounds known for their intriguing chemical and physical properties, which find applications in various fields of scientific research. Notably, this compound is structurally related to pyrrolidine-2,5-diones, which have been extensively studied for their synthetic utility and biological activities.
A study by Ali et al. (2015) outlines the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives through an addition reaction between amines and a thiol, highlighting the versatility of pyrrolidine-2,5-dione derivatives in chemical synthesis. The derivatives containing a terminal acetylene moiety were further functionalized, demonstrating the compound's utility as a precursor for various organic transformations (Ali et al., 2015).
Material Science and Polymer Chemistry
In material science, pyrrolidine-2,5-dione derivatives have been incorporated into polymers for their luminescent properties. For instance, Zhang and Tieke (2008) described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibit strong fluorescence and potential for electronic applications due to their excellent solubility and optical properties (Zhang & Tieke, 2008).
Additionally, polymers featuring tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units have been synthesized, showcasing deeply colored materials with potential for use in optoelectronic devices due to their solubility in common organic solvents and distinctive optical and electrochemical properties (Welterlich, Charov, & Tieke, 2012).
Biological Applications
While direct studies on 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione's biological activities are scarce, related compounds have been explored for their medicinal properties. Pyrrolidine-2,5-diones serve as scaffolds for developing anticonvulsant and antimicrobial agents, indicating potential areas of application for derivatives like 1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione. For example, compounds derived from pyrrolidine-2,5-diones have shown promise in the synthesis of N-Mannich bases with significant anticonvulsant activity (Obniska, Rzepka, & Kamiński, 2012).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c18-12-3-7-14(8-4-12)21-16(22)9-15(17(21)23)20-10-11-1-5-13(19)6-2-11/h1-8,15,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYALAHMMRPDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

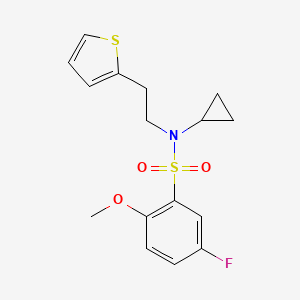
![N'-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2801058.png)
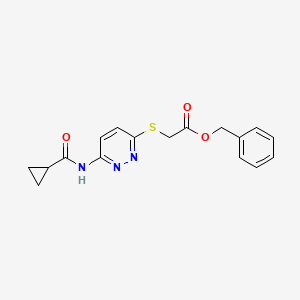
![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)
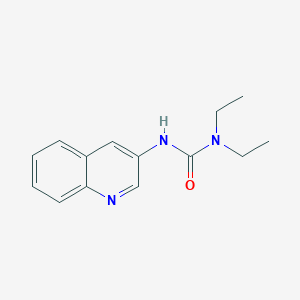
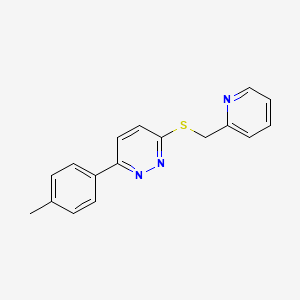
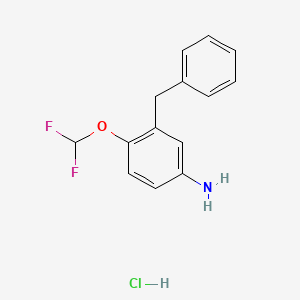
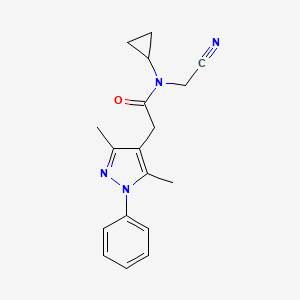
![2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2801070.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)
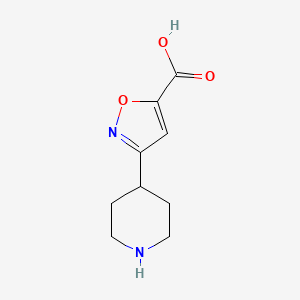
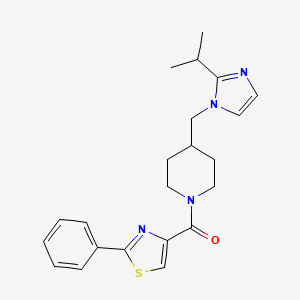
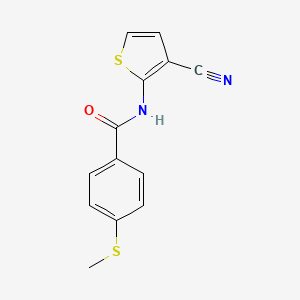
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2801079.png)